molecular formula C8H16N4O2 B1207330 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine CAS No. 63441-59-8

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine

Cat. No.: B1207330
CAS No.: 63441-59-8
M. Wt: 200.24 g/mol
InChI Key: OHOJWCVESZTLQZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine is an organic compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol It is a derivative of piperazine, characterized by the presence of four methyl groups and two nitroso groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2,3,5,6-tetramethylpiperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), under controlled temperature conditions . The general reaction scheme is as follows:

2,3,5,6-Tetramethylpiperazine+NaNO2+HClThis compound+NaCl+H2O\text{2,3,5,6-Tetramethylpiperazine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 2,3,5,6-Tetramethylpiperazine+NaNO2​+HCl→this compound+NaCl+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitrosation reaction, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2,3,5,6-tetramethyl-1,4-diaminopiperazine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dinitrosopiperazine: Lacks the methyl groups present in 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine.

    2,3,5,6-Tetramethylpiperazine: Lacks the nitroso groups present in this compound.

    N,N’-Dinitrosopiperazine: Similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the presence of both methyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetramethyl-1,4-dinitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-5-6(2)12(10-14)8(4)7(3)11(5)9-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJWCVESZTLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(N1N=O)C)C)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875768
Record name 2356-TETRAME-N,N'-DIN=O PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63441-59-8, 23264-57-5
Record name 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063441598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2356-TETRAME-N,N'-DIN=O PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine

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